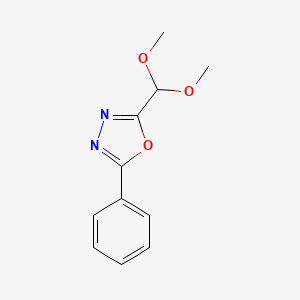
2-(Diméthoxymethyl)-5-phényl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole, also known as DMMPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPO is a derivative of 1,3,4-oxadiazole and has a unique structure that makes it a suitable candidate for use in different research areas. In
Mécanisme D'action
The mechanism of action of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole reacts with ROS and converts them into less harmful molecules, thereby protecting cells from oxidative damage. 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole also has the ability to chelate metal ions, which can contribute to its antioxidant activity.
Biochemical and physiological effects:
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has been shown to have a range of biochemical and physiological effects, including antioxidant and neuroprotective effects. 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has been shown to protect against oxidative damage in various cell types, including neurons, hepatocytes, and endothelial cells. 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole is also relatively easy to synthesize and can be obtained in high yield. However, 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has some limitations, such as its limited water solubility and potential interference with some assays.
Orientations Futures
For research on 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole include the development of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole-based antioxidants and neuroprotective agents, the use of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole as a stabilizer for polymers and as a catalyst for organic reactions, and further studies on its potential side effects and toxicity.
Applications De Recherche Scientifique
Production de bio-diesel
Le composé a des applications potentielles dans la production de bio-carburants à partir de glucides. Il peut être utilisé pour produire des candidats bio-diesel ou des additifs, tels que le 5-(hydroxyméthyl)-2-(diméthoxymethyl) furanne (HDMF), le 2-(diméthoxymethyl)-5-(méthoxymethyl) furanne (DMMF) et le 5-(méthoxymethyl)-2-furfuraldéhyde (MMF) à partir de solutions alcooliques à la fois de 5-HMF et de fructose en présence de catalyseurs acides solides .
Recyclage du catalyseur
Dans le contexte de la chimie verte, le composé peut faire partie d'un processus séquentiel, monotope, en deux étapes de déshydratation/acétalisation. Ce processus implique la déshydratation du fructose en 5-HMF dans le diméthylsulfoxyde (DMSO) à haute température, suivie de la réaction avec le 5-HMF formé pour obtenir le HDMF à basse température. Cette méthode permet un recyclage facile du catalyseur tout en fournissant une méthode prometteuse pour la production de biodiesel à partir de glucides complexes .
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-11(15-2)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMVOXQPFQYXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NN=C(O1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244860 | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334148-84-3 | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



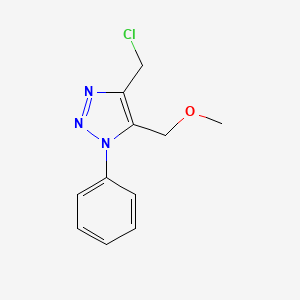
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)


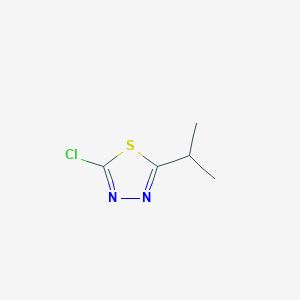

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)

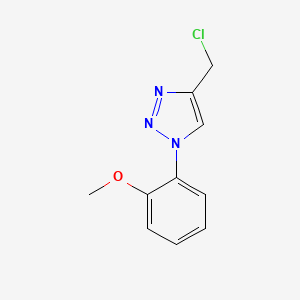
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
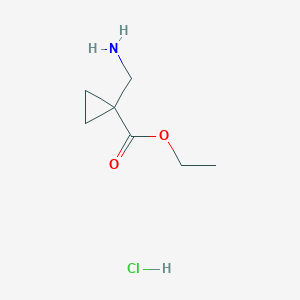
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)
